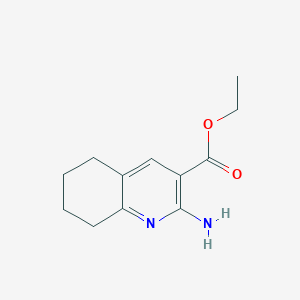

Ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

Description

Ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS 67960-36-5) is a tetrahydroquinoline derivative with a molecular formula of C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . The compound features a partially saturated quinoline core substituted with an amino group at position 2 and an ethyl ester at position 2. This structure confers both hydrogen-bonding capacity (via the amino group) and lipophilicity (via the ester moiety), making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13/h7H,2-6H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTDKVLABQUQKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2CCCCC2=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301203389 | |

| Record name | Ethyl 2-amino-5,6,7,8-tetrahydro-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301203389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658881 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

67960-36-5 | |

| Record name | Ethyl 2-amino-5,6,7,8-tetrahydro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67960-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-5,6,7,8-tetrahydro-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301203389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-alkenyl substituted aniline with aromatic aldehydes and ethyl cyanoacetate in a one-pot synthesis . This method is economical and efficient, minimizing reagent waste and simplifying the workup procedure.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, sodium ethylate, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

Major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in medicinal chemistry and drug development .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₆N₂O₂

- Molecular Weight : 220.27 g/mol

- CAS Number : 67960-36-5

- IUPAC Name : this compound

The compound features a tetrahydroquinoline skeleton with an amino group and a carboxylate ester functionality, making it a versatile scaffold for further chemical modifications.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications:

- Anticancer Activity : Research has indicated that compounds within the tetrahydroquinoline class exhibit cytotoxic effects against various cancer cell lines. Studies are ongoing to elucidate the specific mechanisms through which this compound may inhibit tumor growth and proliferation .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation.

The biological activities of this compound have been documented in several studies:

- Antimicrobial Effects : The compound has shown promise in inhibiting the growth of various bacterial strains. Its structure allows it to interact with bacterial enzymes critical for survival .

- Neuroprotective Properties : Preliminary studies suggest that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes. The base structure can be modified to create derivatives with enhanced biological activity or altered pharmacokinetic properties. Common methods include:

- Cyclization Reactions : These reactions often involve aniline derivatives and cyclic ketones under acidic or basic conditions to form the tetrahydroquinoline core .

- Functional Group Modifications : The amino and carboxylic acid groups can be used for further derivatization through nucleophilic substitution reactions .

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range. |

| Study B | Antimicrobial Effects | Showed inhibition of Gram-positive bacteria at low concentrations (≤50 µg/mL). |

| Study C | Neuroprotection | Indicated potential protective effects against oxidative stress in neuronal cell lines. |

Mechanism of Action

The mechanism of action of ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds . Its biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

- Molecular Formula: C₁₉H₁₈ClNO₃

- Molecular Weight : 343.79 g/mol

- Key Features: A 4-chlorophenyl substituent enhances steric bulk and electronic effects. Crystal structure analysis reveals a non-planar fused ring system with a dihedral angle of 56.98° between pyridine and benzene rings, influencing packing via weak C–H⋯O interactions .

- Synthesis : Prepared via oxidation of a 1,4-dihydropyridine precursor using H₂O₂ and a PEG1000-BMImI catalyst .

Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : 206.24 g/mol

- Retains the amino group for hydrogen bonding.

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

- Molecular Formula: C₁₂H₁₃NO₃

- Molecular Weight : 219.24 g/mol

- Key Features: Lacks the amino group but includes a ketone at position 4. Melting point: 47–48°C, indicating higher crystallinity compared to amino-substituted analogs .

Heterocyclic Variants

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Molecular Formula: C₁₀H₁₃NO₂S

- Molecular Weight : 211.28 g/mol

- Key Features: Replaces the quinoline nitrogen with a sulfur atom in a thiophene ring, altering electronic properties (e.g., reduced basicity). Smaller fused cyclopentane ring impacts conformational flexibility .

Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

- Molecular Formula : C₁₄H₁₆N₂O₂S

- Molecular Weight : 292.36 g/mol

- Key Features: Incorporates a thienoquinoline scaffold, merging thiophene and quinoline moieties. Sulfur’s electronegativity may enhance π-stacking interactions in biological systems .

Comparative Data Table

Biological Activity

Ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate is a nitrogen-containing heterocyclic compound that has shown significant promise in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- SMILES Notation : CCOC(=O)C1=C(N=C2CCCCC2=C1)N

- InChI Key : UDTDKVLABQUQKB-UHFFFAOYSA-N

The compound features a tetrahydroquinoline skeleton with an amino group and a carboxylate moiety, which are critical for its biological activity. The presence of these functional groups allows for diverse interactions with biological targets.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Research indicates that this compound has potential antimicrobial properties. Its structural characteristics allow it to interact with microbial enzymes or cell membranes, disrupting their function.

- Anticancer Properties : Studies have shown that derivatives of tetrahydroquinoline compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound may share similar mechanisms.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may inhibit inflammatory pathways by modulating cytokine production or interfering with signaling pathways related to inflammation.

- Neuroprotective Effects : Some studies suggest that this compound could protect neuronal cells from oxidative stress and neurodegeneration, making it a candidate for treating neurodegenerative diseases.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, it could inhibit acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment.

- Receptor Modulation : It may interact with various receptors in the central nervous system or other tissues, influencing signaling pathways that regulate cellular functions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound serves as a building block for synthesizing more complex heterocyclic compounds with enhanced biological activities.

Example Synthesis Route

- Starting Materials : Ethyl cyanoacetate and appropriate anilines are often used.

- Reactions : The synthesis may involve Knoevenagel condensation followed by cyclization reactions to form the tetrahydroquinoline backbone.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via the oxidation of 1,4-dihydropyridine precursors. Key steps include:

- Condensation Reaction : Reacting aldehydes (e.g., 4-chlorobenzaldehyde), β-ketoesters (e.g., ethyl acetoacetate), and cyclic enaminones (e.g., 3-aminocyclohex-2-enone) under thermal conditions (343 K, 3 h) to form 1,4-dihydropyridine intermediates .

- Oxidation : Using H₂O₂ (2.0 equiv.) with a PEG1000-BMImI ionic liquid catalyst (50 mol%) to aromatize the dihydropyridine ring, yielding the tetrahydroquinoline derivative .

- Purification : Flash column chromatography (Hex/AcOEt, 3:1 v/v) followed by recrystallization (dichloromethane/n-hexane) to obtain single crystals for structural validation .

Q. Optimization Tips :

- Increase catalyst loading to 60–70 mol% for faster oxidation.

- Use microwave-assisted synthesis to reduce reaction time.

- Monitor reaction progress via TLC to avoid over-oxidation.

Q. What spectroscopic methods are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), ethyl ester groups (δ 1.2–4.3 ppm), and NH₂ signals (δ 5.0–6.0 ppm, broad).

- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and quaternary carbons in the tetrahydroquinoline core .

- IR Spectroscopy : Detect C=O stretching (1700–1750 cm⁻¹) and NH₂ bending (1600–1650 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How does the choice of catalyst influence the oxidation step in synthesizing tetrahydroquinoline derivatives?

Methodological Answer: Catalysts impact yield, reaction time, and selectivity:

- PEG1000-BMImI : Enhances solubility of H₂O₂, enabling efficient oxidation at 343 K (yield: 75–85%) .

- Metal Catalysts (e.g., FeCl₃) : May introduce side reactions (e.g., ester hydrolysis) but useful for electron-deficient substrates.

- Enzyme Catalysts (e.g., laccase) : Eco-friendly but slower (24–48 h) .

Table 1 : Catalyst Comparison

| Catalyst | Yield (%) | Time (h) | Selectivity |

|---|---|---|---|

| PEG1000-BMImI | 85 | 3 | High |

| FeCl₃ | 70 | 6 | Moderate |

| Laccase | 60 | 24 | High |

Advanced Research Questions

Q. How do researchers resolve contradictions in crystallographic data for tetrahydroquinoline derivatives?

Methodological Answer: Contradictions in parameters (e.g., bond lengths, dihedral angles) arise from experimental resolution or refinement errors. Strategies include:

- High-Resolution Data : Collect data to θ > 25° (MoKα radiation) to improve precision .

- Refinement Protocols : Use SHELXL with full-matrix least-squares refinement and anisotropic displacement parameters for non-H atoms .

- Validation Tools : Check for outliers using R-factor convergence (R1 < 0.05) and Hirshfeld surface analysis .

Example : In Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate, the dihedral angle between pyridine and benzene rings was resolved as 56.98° via SHELXL refinement, resolving earlier discrepancies .

Q. What computational tools are recommended for analyzing crystal packing and hydrogen-bonding interactions?

Methodological Answer:

- Software Suites :

- Hydrogen Bond Analysis : Use PLATON to identify weak interactions (distance cutoffs: 2.5–3.2 Å for H···O) .

Case Study : In Ethyl 2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate, C–H···O interactions (2.8–3.0 Å) stabilize a triclinic (P1) lattice .

Q. How are anisotropic displacement parameters handled during X-ray data refinement?

Methodological Answer:

- Refinement in SHELXL : Assign anisotropic ADPs to non-H atoms using the ANIS command. Constraints for H atoms (riding model) reduce overparameterization .

- Validation : Monitor Ueq values (≤0.05 Ų for C/N/O atoms) and check for nonsensical ellipsoids using ORTEP .

Table 2 : Refinement Metrics for a Representative Structure

| Parameter | Value |

|---|---|

| R1 (F² > 2σ(F²)) | 0.050 |

| wR2 (all data) | 0.128 |

| S (goodness-of-fit) | 1.00 |

| C–H···O interactions | 3 (per unit cell) |

Q. What strategies address discrepancies in reported spectroscopic data for similar compounds?

Methodological Answer:

- Cross-Validation : Compare NMR (DMSO-d₆ vs. CDCl₃) and XRD data across studies to identify solvent effects or polymorphism .

- DFT Calculations : Simulate NMR/IR spectra (e.g., Gaussian 09) to match experimental peaks and assign ambiguous signals .

Example : Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate showed δ 1.35 ppm (ester CH₃) in CDCl₃ but δ 1.28 ppm in DMSO-d₆ due to hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.